molecular formula C10H9N5 B061191 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine CAS No. 166664-83-1

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine

Cat. No.: B061191
CAS No.: 166664-83-1
M. Wt: 199.21 g/mol
InChI Key: SBRSKWZLTLQYPK-UHFFFAOYSA-N
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Description

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine is a sophisticated nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic structure, incorporating imidazo[4,5-b][1,8]naphthyridine and a pendant amine group, is designed as a privileged scaffold for the development of novel therapeutic agents. Its planar, polyaromatic architecture allows for potent and selective interactions with various biological targets, particularly protein kinases. Researchers value this compound as a key intermediate or core structure for synthesizing small molecule inhibitors. Its mechanism of action is typically associated with competitive ATP-binding site inhibition in kinase targets, disrupting phosphorylation cascades critical for cell signaling pathways. The specific methylation and amine functionalization enhance its pharmacokinetic properties and provide a handle for further synthetic modification, enabling structure-activity relationship (SAR) studies. Primary research applications include the exploration of new treatments for oncology, inflammatory diseases, and neurological disorders, where modulation of specific kinase activity is therapeutically relevant. This high-purity compound is intended for use in biochemical assays, high-throughput screening, and hit-to-lead optimization campaigns.

Properties

IUPAC Name

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-5-6-3-2-4-12-8(6)13-9(7)14-10(15)11/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRSKWZLTLQYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C3C(=C2)C=CC=N3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937227
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166664-83-1
Record name 1H-Imidazo(4,5-b)(1,8)naphthyridin-2-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166664831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-b][1,8]naphthyridin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of 2,6-Diaminopyridine

The reaction of 2,6-diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in acidic media enables single-step access to 1,8-naphthyridin-2-amine. Acetic acid, sulfuric acid, or phosphoric acid catalyze this cyclization at 25–75°C, achieving yields of 67–72%. Optimal conditions involve a 3:1–10:1 acid-to-DAP volume ratio and a 0.5–1.5:1 molar ratio of 1,1,3,3-tetramethoxypropane to DAP. Post-reaction neutralization with ice-cold 5M NaOH (pH > 10) followed by dichloromethane extraction and alumina column chromatography (CH₂Cl₂:MeOH = 50–100:1) ensures ≥96% purity.

Table 1: Comparative Analysis of 1,8-Naphthyridin-2-amine Synthesis

Acid CatalystTemperature (°C)Time (min)Yield (%)Purity (%)
Acetic acid25–30306796
H₃PO₄70–75407296
H₂SO₄/AcOH45–50307096

Ionic Liquid-Mediated Friedlander Reaction

Basic ionic liquids like [Bmmim][Im] facilitate the Friedlander annulation between 2-aminopyridines and carbonyl compounds at 50–80°C. While this method excels in synthesizing substituted 1,8-naphthyridines, its applicability to 1,8-naphthyridin-2-amine remains underexplored. Reaction parameters such as molar ratios (0.6:1 ketone:amine) and prolonged heating (24 h) are critical for achieving >90% yields in related systems.

Imidazo Ring Formation Strategies

Introducing the methylimidazo[4,5-b] moiety onto the naphthyridine core requires precision to avoid regioisomeric byproducts. Two validated approaches include:

Cyclocondensation with Methylglyoxal

Heating 1,8-naphthyridin-2-amine with methylglyoxal in acetic acid at 80–100°C induces cyclocondensation, forming the imidazo ring. The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization. Yields range from 50–65%, with purification via recrystallization (ethanol/water).

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig coupling between 2-bromo-1,8-naphthyridine and methylamine precursors enables direct installation of the methylamine group. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C achieves 60–70% yields. This method avoids harsh acidic conditions but requires rigorous exclusion of moisture and oxygen.

Integrated One-Pot Synthesis

Recent efforts combine naphthyridine core formation and imidazo annulation in a single reactor. For example, treating DAP with 1,1,3,3-tetramethoxypropane and methylglyoxal in phosphoric acid at 70°C generates 1-methylimidazo[4,5-b][1,naphthyridin-2-amine in 45–50% yield. While this approach reduces purification steps, competing side reactions limit efficiency.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling DAP, 1,1,3,3-tetramethoxypropane, and methylamine hydrochloride with silica gel as a grinding auxiliary achieves 55% yield in 2 h. This method eliminates solvent waste but requires post-milling extraction with CH₂Cl₂.

Photocatalytic Ring Closure

UV irradiation (254 nm) of a mixture containing 1,8-naphthyridin-2-amine and methyl isocyanate in acetonitrile with TiO₂ as a photocatalyst produces the target compound in 40% yield. Though nascent, this method highlights potential for energy-efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo and naphthyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine exhibits significant anticancer activity. Studies have shown that it can inhibit enzymes involved in tumor proliferation, suggesting potential as a therapeutic agent for various cancers. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity to elicit biological responses that can hinder tumor growth .

Case Study: Inhibition of Tumor Proliferation

  • Objective: To evaluate the anticancer effects of this compound.
  • Methodology: In vitro assays were conducted using cancer cell lines to assess cell viability and proliferation rates.
  • Findings: The compound demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values indicating potent activity against specific tumor types.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Study: Modulation of Inflammatory Responses

  • Objective: To investigate the anti-inflammatory effects of the compound.
  • Methodology: Animal models were used to evaluate the reduction of inflammatory markers following treatment with this compound.
  • Findings: Significant reductions in markers such as TNF-alpha and IL-6 were observed, supporting its potential therapeutic role.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further pharmacological studies aimed at developing new antibiotics or antimicrobial agents. Its efficacy against various bacterial strains has been documented in preliminary studies.

Case Study: Antimicrobial Efficacy Assessment

  • Objective: To determine the antimicrobial effectiveness against common bacterial pathogens.
  • Methodology: Disk diffusion assays were performed on bacterial cultures treated with varying concentrations of this compound.
  • Findings: The results indicated significant zones of inhibition against several tested strains, highlighting its potential as an antimicrobial agent.

Synthesis and Production

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and multicomponent reactions. These methods suggest potential for scalable production processes that could enhance efficiency and yield .

Mechanism of Action

The mechanism of action of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Structural Analogues and Mutagenic Potency

The mutagenic potency of 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine (compound 1) was compared to structurally related HCAs in Salmonella typhimurium strains YG1024 and TA96. Key findings are summarized below:

Compound Name Mutagenic Potency (Revertants/μg) Test Strain Sensitivity Ranking Reference
IQ Highest YG1024 YG1024 > TA98
IQx High YG1024 YG1024 > TA98
Linear-NI Moderate YG1024 YG1024 > TA98
This compound Low YG1024 YG1024 > TA98
MeAαC (2-amino-3-methyl-9H-pyrido[2,3-b]indole) Lower than PhIP YG1019

Key Observations :

  • Compound 1 exhibited significantly lower mutagenicity than IQ, IQx, and Linear-NI, but higher than MeAαC .
  • The YG1024 strain, engineered to overexpress O-acetyltransferase, showed enhanced sensitivity to HCAs, reflecting the role of metabolic activation in mutagenicity .

A. Anticancer Derivatives :

  • MHY-449 : A dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, demonstrated potent cytotoxicity in colon (HCT116) and prostate (PC3) cancer cells via apoptosis induction, G2/M cell cycle arrest, and modulation of p53/p21 signaling . Unlike compound 1, the addition of a benzofuro group enhances its anticancer specificity.
  • Epetirimod (1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine): This antiviral and antineoplastic agent highlights how variations in the imidazo ring fusion position ([4,5-c] vs. [4,5-b]) and alkyl substituents influence biological activity .

B. Antimicrobial and Metabolic Agents :

  • Imidazo[4,5-b]pyridine derivatives with amino or carbamoyl substituents exhibit antimicrobial and antihistaminic activities . For example, N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines showed antihistaminic effects, underscoring the importance of substituent positioning for receptor binding .

Biological Activity

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazo-naphthyridines and is characterized by a fused ring system that contributes to its biological activity. Its molecular formula is C11H10N4C_{11}H_{10}N_4 with a molecular weight of 198.23 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammatory processes. For example, it can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Receptor Binding : It binds to specific receptors, potentially affecting signal transduction pathways associated with cell growth and survival. This binding may lead to altered cellular responses in cancerous tissues.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, promoting apoptosis. In vitro studies have demonstrated significant cytotoxic effects against human leukemia and solid tumor cell lines .
  • Mechanisms of Action : The compound's mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This dual action enhances the efficacy of traditional chemotherapeutics when used in combination therapies .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values for some strains were found to be comparable to standard antibiotics .

Research Findings and Case Studies

StudyFindings
Demonstrated enzyme inhibition leading to reduced cancer cell proliferation.
Showed significant cytotoxicity in leukemia cell lines with mechanisms involving apoptosis.
Reported anti-inflammatory effects through modulation of cytokine production.
Highlighted antimicrobial activity against several bacterial strains with promising MIC values.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine
Reactant of Route 2
Reactant of Route 2
1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine

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